molecular formula C8H8BrClN4 B6223552 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride CAS No. 2763755-81-1

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride

Cat. No.: B6223552
CAS No.: 2763755-81-1
M. Wt: 275.5
InChI Key:
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Description

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is a chemical compound that features a bromine atom, a triazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the introduction of the triazole ring onto the aniline structure followed by bromination. One common method involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-bromo-2-(1H-1,2,4-triazol-1-yl)phenol
  • 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzamide

Uniqueness

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is unique due to its specific combination of a bromine atom, triazole ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves the reaction of 4-bromoaniline with sodium azide to form 4-bromo-2-azidoaniline, which is then reduced to 4-bromo-2-aminoaniline. The resulting compound is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent to form the final product, which is then converted to the hydrochloride salt form.", "Starting Materials": ["4-bromoaniline", "sodium azide", "1H-1,2,4-triazole", "coupling agent", "hydrochloric acid"], "Reaction": ["Step 1: 4-bromoaniline is reacted with sodium azide in DMF to form 4-bromo-2-azidoaniline.", "Step 2: 4-bromo-2-azidoaniline is reduced using hydrogen gas and palladium on carbon catalyst to form 4-bromo-2-aminoaniline.", "Step 3: 4-bromo-2-aminoaniline is reacted with 1H-1,2,4-triazole in the presence of a coupling agent such as EDC or HATU in DMF to form 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline.", "Step 4: The final product is converted to the hydrochloride salt form by reacting with hydrochloric acid in a suitable solvent such as ethanol or water." ] }

CAS No.

2763755-81-1

Molecular Formula

C8H8BrClN4

Molecular Weight

275.5

Purity

95

Origin of Product

United States

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